4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride
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Overview
Description
SB 203580 hydrochloride: is a highly potent, selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). It is a water-soluble form of SB 203580 and is known for its significant role in inhibiting p38 MAPK activity, which is crucial in various cellular processes such as inflammation, cell differentiation, and apoptosis .
Mechanism of Action
Target of Action
The primary targets of SB 203580 Hydrochloride are p38 mitogen-activated protein kinases (MAPKs), specifically the α and β isoforms . These kinases play a crucial role in cellular responses to stress and inflammation .
Mode of Action
SB 203580 Hydrochloride inhibits the catalytic activity of p38 MAPKs by binding to their ATP binding pocket . It also inhibits the phosphorylation and activation of protein kinase B (PKB, also known as Akt) . This interaction with its targets results in the suppression of various signaling pathways, including the Toll-like receptor (TLR) signaling pathway .
Biochemical Pathways
The inhibition of p38 MAPKs by SB 203580 Hydrochloride affects several biochemical pathways. For instance, it suppresses the activation of MAPKAP kinase-2 . It also inhibits the production of IL-1 and TNF-a from LPS-stimulated human monocytes . Furthermore, it has been shown to have some inhibitory activity against GAK, CK1, RIP2 c-Raf, and GSK3 .
Pharmacokinetics
SB 203580 Hydrochloride is a water-soluble form of SB 203580, which enhances its bioavailability . It is cell-permeable, allowing it to easily enter cells and exert its inhibitory effects .
Result of Action
The molecular and cellular effects of SB 203580 Hydrochloride’s action include the inhibition of cellular responses to stress and inflammation . It also suppresses the activation of various kinases and the production of certain cytokines . Moreover, it has been shown to enhance the growth and self-renewal of mouse embryonic stem cells, promote the long-term maintenance of human naïve pluripotent stem cells, and stimulate the proliferation of human endothelial progenitor cells and neonatal and adult rat cardiomyocytes .
Action Environment
The action, efficacy, and stability of SB 203580 Hydrochloride can be influenced by various environmental factors. For instance, its water solubility and cell permeability allow it to function effectively in the aqueous environment of the body . It should be protected from light and stored at appropriate temperatures to maintain its stability .
Biochemical Analysis
Biochemical Properties
SB 203580 Hydrochloride is known to interact with p38 MAP Kinase . It inhibits the catalytic activity of p38 MAP Kinase by binding to the ATP binding pocket .
Cellular Effects
SB 203580 Hydrochloride has been shown to have various effects on cells. It can prevent p38-MAPK from activating MAPKAPK2 . It also significantly suppresses MAPKAPK2 activation in response to IL-1, osmotic stress, or arsenite in KB cells . In lung epithelial cells, SB 203580 Hydrochloride inhibits TGF-β1-induced epithelial-to-mesenchymal transition (EMT) .
Molecular Mechanism
The molecular mechanism of SB 203580 Hydrochloride involves binding to the ATP binding pocket of p38 MAP Kinase, thereby inhibiting its catalytic activity .
Temporal Effects in Laboratory Settings
SB 203580 Hydrochloride is stable for up to 3 months at -20°C when properly stored . It has been used in various laboratory settings to study the role of p38 MAPK .
Dosage Effects in Animal Models
In animal models, SB 203580 Hydrochloride has shown therapeutic activity in collagen-induced arthritis in DBA/LACJ mice with a dose of 50 mg/kg . Antiarthritic activity was also observed in adjuvant-induced arthritis in the Lewis rat when SB 203580 Hydrochloride was administered orally at 30 and 60 mg/kg .
Metabolic Pathways
SB 203580 Hydrochloride is involved in the p38 MAPK signaling pathway . This pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects .
Transport and Distribution
Given its water solubility , it is likely to be distributed throughout the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: : SB 203580 hydrochloride is synthesized through a series of chemical reactions involving the formation of the imidazole ring and subsequent functionalization. The key steps include:
Formation of the imidazole ring: This involves the reaction of 4-fluorobenzaldehyde with 4-methylsulfinylbenzaldehyde and 4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid.
Functionalization: The imidazole derivative is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: : The industrial production of SB 203580 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: : SB 203580 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
SB 203580 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of p38 MAPK in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of p38 MAPK inhibition on cell differentiation, apoptosis, and autophagy.
Medicine: Utilized in preclinical studies to explore its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular diseases.
Industry: Applied in the development of new drugs targeting p38 MAPK and related pathways .
Comparison with Similar Compounds
Similar Compounds
SB 202190 hydrochloride: Another p38 MAPK inhibitor with similar selectivity and potency.
SB 269970 hydrochloride: A selective inhibitor of serotonin receptors but structurally related to SB 203580.
SB 206553 hydrochloride: A compound with similar structural features but different biological targets
Uniqueness: : SB 203580 hydrochloride is unique due to its high selectivity for p38 MAPK and its ability to inhibit both the alpha and beta isoforms of p38 MAPK. This selectivity makes it a valuable tool in studying the specific roles of p38 MAPK in various cellular processes and diseases .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS.ClH/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15;/h2-13H,1H3,(H,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGGXINSLMASH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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